molecular formula C22H25NO4S B12852705 N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-butyl-L-cysteine

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-butyl-L-cysteine

Cat. No.: B12852705
M. Wt: 399.5 g/mol
InChI Key: AQUAKYYNRFLMPW-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-butyl-L-cysteine is a derivative of cysteine, an amino acid that plays a crucial role in various biological processes. This compound is often used in peptide synthesis due to its protective group, which helps in the selective formation of peptide bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-butyl-L-cysteine typically involves the protection of the amino group of L-cysteine with the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) groupThe reaction conditions often include the use of organic solvents and catalysts to facilitate the protection and substitution reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale peptide synthesis techniques, where the Fmoc group is used to protect the amino group of cysteine during the synthesis of longer peptide chains. The process is optimized for high yield and purity, often involving automated peptide synthesizers and rigorous purification steps .

Chemical Reactions Analysis

Types of Reactions

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-butyl-L-cysteine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include deprotected cysteine derivatives, oxidized sulfur compounds, and substituted amino acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-butyl-L-cysteine is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-butyl-L-cysteine involves its role as a protected cysteine derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon removal of the Fmoc group, the free amino group can participate in peptide bond formation. The butyl group on the sulfur atom can influence the compound’s reactivity and stability, making it a valuable intermediate in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

  • N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-alanine
  • N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-phenylalanine
  • N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-tryptophan

Uniqueness

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-butyl-L-cysteine is unique due to the presence of the butyl group on the sulfur atom, which can significantly alter its chemical properties and reactivity compared to other Fmoc-protected amino acids. This makes it particularly useful in specific synthetic applications where modified cysteine residues are required .

Properties

Molecular Formula

C22H25NO4S

Molecular Weight

399.5 g/mol

IUPAC Name

(2R)-3-butylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C22H25NO4S/c1-2-3-12-28-14-20(21(24)25)23-22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,2-3,12-14H2,1H3,(H,23,26)(H,24,25)/t20-/m0/s1

InChI Key

AQUAKYYNRFLMPW-FQEVSTJZSA-N

Isomeric SMILES

CCCCSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CCCCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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